2-Ethylhexyl propionate

描述

The exact mass of the compound 2-Ethylhexyl propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylhexyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylhexyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

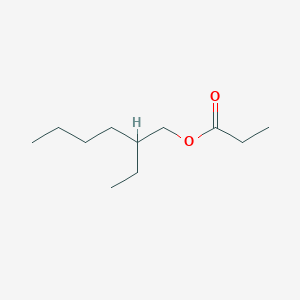

Structure

3D Structure

属性

IUPAC Name |

2-ethylhexyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHQWKGQAYBNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863739 | |

| Record name | 2-Ethylhexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-37-4 | |

| Record name | Propanoic acid, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Ethylhexyl propionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to 2-Ethylhexyl propionate. The information is intended to support research, development, and quality control activities.

Chemical Identity and Structure

2-Ethylhexyl propionate is an organic compound, specifically an ester of 2-ethylhexanol and propionic acid. It is also known by several synonyms, including 2-ethylhexyl propanoate and propanoic acid, 2-ethylhexyl ester.[1][2][3][4][5][6][7] Its chemical identity is well-defined by its CAS number, molecular formula, and structural identifiers.

The molecular structure of 2-Ethylhexyl propionate consists of an eight-carbon branched alkyl chain (the 2-ethylhexyl group) attached to the oxygen atom of the propionate group.

Table 1: Chemical Identification of 2-Ethylhexyl Propionate

| Identifier | Value | Reference |

| IUPAC Name | 2-ethylhexyl propanoate | [4][8] |

| CAS Number | 6293-37-4 | [1][3][8][9] |

| Molecular Formula | C11H22O2 | [1][2][3][6][7][8][10] |

| Canonical SMILES | CCCCC(CC)COC(=O)CC | [1][4] |

| InChI | InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | [1][4][8] |

| InChIKey | GUHQWKGQAYBNEW-UHFFFAOYSA-N | [1][3][4][7][8] |

Physicochemical Properties

The physical and chemical properties of 2-Ethylhexyl propionate are critical for its handling, application, and in the prediction of its behavior in various chemical and biological systems. These properties have been determined through various experimental and computational methods.

Table 2: Physicochemical Properties of 2-Ethylhexyl Propionate

| Property | Value | Method/Reference |

| Molecular Weight | 186.29 g/mol | [1][2][3][4][10] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [11] |

| Odor | Fruity, winey, pear, grape | [2][11] |

| Boiling Point | 211 - 215 °C at 760 mmHg (est.) | [2][11][12] |

| Flash Point | 81.01 - 82.9 °C (est.) | [2][11][12] |

| Density | 0.87 g/cm³ | [12] |

| Water Solubility | 12.56 mg/L at 25 °C (est.) | [11] |

| Solubility in Ethanol | 13492.83 g/L at 25°C | [2] |

| Vapor Pressure | 0.1288 hPa at 20°C; 0.1997 hPa at 25°C (est.) | [2] |

| logP (o/w) | 3.7 - 4.196 (est.) | [2][4][11] |

| Refractive Index | 1.425 | [12] |

| Rotatable Bond Count | 8 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

Experimental Protocols

The determination of the physicochemical properties of 2-Ethylhexyl propionate follows standardized experimental protocols to ensure accuracy and reproducibility. Below are summaries of the methodologies for key properties.

Boiling Point Determination (ASTM D1078)

The boiling range of volatile organic liquids such as 2-Ethylhexyl propionate is determined using the ASTM D1078 standard test method.[4][5][13][14][15]

Methodology:

-

Apparatus: A specialized distillation apparatus is used, consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.

-

Procedure: A measured volume of the sample is placed in the distillation flask and heated. The temperature of the vapor is recorded as a function of the volume of distillate collected in the receiving cylinder.

-

Data Analysis: The initial boiling point (the temperature at which the first drop of condensate falls from the condenser) and the dry point (the temperature at which the last drop of liquid evaporates from the flask) are recorded. The data is typically presented as a temperature versus distillate volume graph, corrected for atmospheric pressure.[4]

Density Determination (OECD 109)

The density of liquids like 2-Ethylhexyl propionate can be determined using methods outlined in OECD Guideline 109.[2][10][16] Common methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.

Methodology (Pycnometer Method):

-

Apparatus: A pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used. A precision balance is also required.

-

Procedure:

-

The pycnometer is cleaned, dried, and its weight is accurately determined.

-

It is then filled with the test substance (2-Ethylhexyl propionate), ensuring no air bubbles are present, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

-

Calculation: The density of the sample is calculated from the weights of the sample and the reference substance and the known density of the reference substance.

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to the ASTM D93 standard.[1][11][12][17][18] This method is suitable for petroleum products and other liquids with a flash point between 40°C and 370°C.[1][17]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a brass test cup with a lid, a stirring device, and an ignition source, is used.

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate while being stirred. At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[12]

Water Solubility Determination (OECD 105)

The water solubility of 2-Ethylhexyl propionate can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[3][8][19][20][21]

Methodology (Flask Method):

-

Procedure: An excess amount of the test substance is added to a flask containing purified water. The mixture is agitated at a constant temperature until saturation is reached.

-

Equilibration and Separation: The solution is allowed to equilibrate, and then the undissolved substance is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of 2-Ethylhexyl propionate in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC).

Synthesis and Quality Control Workflows

Synthesis of 2-Ethylhexyl Propionate

2-Ethylhexyl propionate is typically synthesized via Fischer esterification of 2-ethylhexanol with propionic acid, using an acid catalyst such as sulfuric acid.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 3. filab.fr [filab.fr]

- 4. petrolube.com [petrolube.com]

- 5. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 6. Density - Wikipedia [en.wikipedia.org]

- 7. Propanoic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. Page loading... [wap.guidechem.com]

- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. oecd.org [oecd.org]

- 17. petrolube.com [petrolube.com]

- 18. store.astm.org [store.astm.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Phytosafe [phytosafe.com]

2-Ethylhexyl propionate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexyl propionate, including its chemical and physical properties, synthesis, biological and toxicological data, analytical methods, and safety and handling protocols. The information is curated for professionals in research and development.

Core Identification

2-Ethylhexyl propionate is an ester recognized for its fruity odor. It is primarily utilized in the fragrance and flavor industries.

| Identifier | Value | Reference |

| CAS Number | 6293-37-4 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3] |

| Molecular Weight | 186.29 g/mol | [2][3] |

| IUPAC Name | 2-ethylhexyl propanoate | [3] |

| Synonyms | 2-Ethylhexyl propanoate, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethylhexyl propionate is presented below.

| Property | Value |

| Boiling Point | 211 °C (estimated) |

| Flash Point | 81.01 °C (estimated) |

| Vapor Pressure | 0.1288 hPa @ 20°C (estimated) |

| XLogP3-AA | 3.7 |

| Topological Polar Surface Area | 26.3 Ų |

| Solubility | Soluble in ethanol |

Synthesis of 2-Ethylhexyl Propionate

2-Ethylhexyl propionate is typically synthesized via the esterification of propionic acid with 2-ethylhexanol. This reaction can be catalyzed by an acid or an enzyme.

This protocol describes a general procedure for the synthesis of 2-Ethylhexyl propionate.

Materials:

-

Propionic acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-ethylhexanol (1.0 mol), propionic acid (1.2 mol), and a catalytic amount of p-toluenesulfonic acid (1-2% of the total weight of reactants).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The resulting crude product can be further purified by vacuum distillation to obtain pure 2-Ethylhexyl propionate.

Logical Flow of Synthesis

Caption: General workflow for the synthesis of 2-Ethylhexyl propionate.

Biological Activity and Toxicology

There is limited publicly available data on the specific biological activity, mechanism of action, or involvement in signaling pathways for 2-Ethylhexyl propionate, particularly in the context of drug development. The available toxicological data is sparse and often pertains to related compounds.

| Endpoint | Species | Route | Value | Related Compound |

| LD50 | Rat | Oral | >2000 mg/kg bw | 2-Propenoic acid, 2-ethylhexyl ester[4] |

| Skin Irritation | Causes skin irritation | 2-Ethylhexyl acetate[5] | ||

| Eye Irritation | Causes serious eye irritation | 2-Ethylhexyl acetate[5] | ||

| Reproductive Toxicity | Possible risk of harm to the unborn child | 2-Ethylhexanoic acid[6] |

It is important to note that the toxicological data for related compounds may not be representative of 2-Ethylhexyl propionate itself.

Analytical Methods

The purity and identity of 2-Ethylhexyl propionate are typically determined using chromatographic techniques, particularly Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of 2-Ethylhexyl propionate.

Safety and Handling

Handling:

-

Handle in a well-ventilated area.[7]

-

Wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as oxidizing agents.

First-Aid Measures:

-

After inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

-

After skin contact: Wash skin with plenty of water. If skin irritation occurs, get medical advice.[8]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

After ingestion: Call a poison center or doctor if you feel unwell.[8]

Conclusion

2-Ethylhexyl propionate is a well-characterized ester with established applications in the fragrance and flavor industries. While its physicochemical properties and synthesis are well-documented, there is a notable lack of data regarding its biological activity and mechanism of action, which may limit its direct relevance to drug development professionals at this time. The available toxicological data is limited and often relies on related compounds. Standard analytical methods are available for its quality control. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Propanoic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 3. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fishersci.com [fishersci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. echemi.com [echemi.com]

- 8. synerzine.com [synerzine.com]

2-Ethylhexyl propionate synthesis from propanoic acid and 2-ethylhexanol

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Propionate from Propanoic Acid and 2-Ethylhexanol

Introduction

2-Ethylhexyl propionate is an ester widely utilized in the fragrance, cosmetic, and polymer industries. It is valued for its pleasant, fruity odor and its properties as a solvent and plasticizer.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl propionate from propanoic acid and 2-ethylhexanol via Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes.

Reaction Overview

The synthesis of 2-ethylhexyl propionate is achieved through the acid-catalyzed esterification of propanoic acid with 2-ethylhexanol. This reaction, known as Fischer-Speier esterification, is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[3]

Chemical Equation:

CH₃CH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₃CH₂COO(CH₂)CH(C₂H₅)(CH₂)₃CH₃ + H₂O

(Propanoic Acid) + (2-Ethylhexanol) ⇌ (2-Ethylhexyl Propionate) + (Water)

The reaction is typically slow and requires a catalyst, commonly a strong acid such as sulfuric acid, to proceed at a reasonable rate.[3][4] The reversible nature of the reaction necessitates strategies to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.[3][5]

Reaction Mechanism

The Fischer esterification proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.[4]

References

An In-Depth Technical Guide to 2-Ethylhexyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl propanoate, with the IUPAC name 2-ethylhexyl propanoate , is an organic compound classified as an ester.[1] This document serves as a comprehensive technical guide, providing detailed information on its chemical properties, synthesis, analytical methods, and its metabolic fate, with a focus on applications relevant to research and drug development.

Chemical Identity

-

IUPAC Name: 2-ethylhexyl propanoate[1]

-

Synonyms: 2-Ethylhexyl propionate, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate[1][2]

-

CAS Number: 6293-37-4[1]

-

Molecular Formula: C₁₁H₂₂O₂[1]

-

Molecular Weight: 186.29 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhexyl propanoate is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Fruity, winey, pear-like | --INVALID-LINK-- |

| Boiling Point | 214.00 to 215.00 °C @ 760.00 mm Hg (est.) | --INVALID-LINK-- |

| Vapor Pressure | 0.158000 mmHg @ 25.00 °C (est.) | --INVALID-LINK-- |

| Flash Point | 181.00 °F TCC (82.90 °C) (est.) | --INVALID-LINK-- |

| Solubility | Soluble in alcohol; Water: 12.56 mg/L @ 25 °C (est.) | --INVALID-LINK-- |

| logP (o/w) | 4.196 (est.) | --INVALID-LINK-- |

| Density | 0.833 g/mL | --INVALID-LINK-- |

| Refractive Index (nD) | 1.431 | --INVALID-LINK-- |

Synthesis of 2-Ethylhexyl Propanoate

2-Ethylhexyl propanoate is primarily synthesized through the esterification of propanoic acid with 2-ethylhexanol. This can be achieved via chemical or enzymatic catalysis.

Fischer Esterification (Acid Catalysis)

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid (1.0 molar equivalent) and 2-ethylhexanol (1.2-1.5 molar equivalents). The excess alcohol helps to shift the equilibrium towards the product side.[3]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-2% of the total weight of the reactants) to the reaction mixture.[6]

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the alcohol. The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion, which may take several hours.[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

-

-

Purification:

Caption: Workflow for the synthesis of 2-ethylhexyl propanoate via Fischer Esterification.

Enzymatic Synthesis (Lipase Catalysis)

Enzymatic synthesis offers a greener alternative to acid catalysis, proceeding under milder reaction conditions with high selectivity.[8] Immobilized lipases, such as those from Candida antarctica (Novozym® 435) or Rhizopus oryzae, are commonly used.[8][9]

-

Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine propanoic acid and 2-ethylhexanol, often in a solvent-free system or in an organic solvent like n-hexane.[9]

-

Enzyme Addition: Add the immobilized lipase (e.g., 2-10% w/w of the total substrate weight).[10][11]

-

Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-70 °C) with continuous agitation.[8][11] The reaction progress is monitored by analyzing aliquots for the decrease in acid concentration or the formation of the ester.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse.[10]

-

Purification: The product is typically purified by vacuum distillation to remove unreacted starting materials.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of 2-ethylhexyl propanoate.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample (e.g., 1 mL), add an internal standard.

-

Precipitate proteins by adding a suitable solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Extract the supernatant containing 2-ethylhexyl propanoate with an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.[12]

-

Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 60°C, ramping to 280°C.

-

Injector: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13]

-

Caption: General workflow for the GC-MS analysis of 2-ethylhexyl propanoate in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 2-ethylhexyl propanoate.

-

Sample Preparation: Dissolve a small amount of the purified 2-ethylhexyl propanoate (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a triplet for the terminal methyl group of the propionate moiety, a quartet for the methylene group adjacent to the carbonyl, and a complex pattern of signals for the 2-ethylhexyl group.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.[14]

Metabolism of 2-Ethylhexyl Propanoate

2-Ethylhexyl propanoate is expected to undergo hydrolysis in vivo, catalyzed by esterases, to yield 2-ethylhexanol and propanoic acid. The subsequent metabolism of these two products is well-documented.

Metabolic Pathway

The primary metabolic pathway involves the initial hydrolysis of the ester bond. 2-Ethylhexanol is then oxidized to 2-ethylhexanoic acid, which can undergo further oxidation.[15] Propanoic acid enters the central metabolic pathways, being converted to propionyl-CoA and subsequently to succinyl-CoA, which enters the citric acid cycle.[16]

Caption: Metabolic pathway of 2-ethylhexyl propanoate.

Applications in Drug Development

While not a primary active pharmaceutical ingredient (API), 2-ethylhexyl propanoate and similar esters have applications in pharmaceutical formulations.

-

Topical Formulations: Due to its emollient properties and ability to act as a solvent, it can be used in creams, lotions, and ointments to improve the feel and spreadability of the product and to solubilize certain APIs for topical delivery.[17][18]

-

Plasticizer for Enteric Coatings: Esters can be used as plasticizers in polymeric coatings for solid dosage forms to modify the physical properties of the polymer, such as its flexibility and adhesion.

Safety and Toxicology

The toxicity of 2-ethylhexyl propanoate is primarily related to its hydrolysis products. 2-Ethylhexanol has been linked to developmental toxicity at high doses, which is thought to be mediated by its metabolite, 2-ethylhexanoic acid.[17] Propanoic acid is a naturally occurring short-chain fatty acid and is generally considered safe, though high concentrations can have metabolic effects.[19] Standard safety precautions, such as wearing appropriate personal protective equipment, should be followed when handling 2-ethylhexyl propanoate in a laboratory setting.

References

- 1. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl Propanoate | LGC Standards [lgcstandards.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. drc.bmj.com [drc.bmj.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Ethylhexyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethylhexyl propionate. The information is presented to support research, development, and safety protocols. All quantitative data are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide outlines the standard experimental methodologies for determining these properties and includes visualizations for key processes.

Chemical Identity

2-Ethylhexyl propionate is an ester of 2-ethylhexanol and propionic acid. It is primarily used in the flavor and fragrance industry for its characteristic fruity, winey odor.

| Identifier | Value |

| IUPAC Name | 2-ethylhexyl propanoate[1] |

| Synonyms | 2-Ethylhexyl propionate, Propanoic acid, 2-ethylhexyl ester, 2-Ethyl-1-hexanol propionate[1][2][3] |

| CAS Number | 6293-37-4[2][3][4] |

| Molecular Formula | C11H22O2[3][4] |

| Molecular Weight | 186.29 g/mol [1][2] |

| InChI Key | GUHQWKGQAYBNEW-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CCCCC(CC)COC(=O)CC[3] |

Physical Properties

The physical properties of 2-Ethylhexyl propionate are crucial for its handling, application, and in formulation development.

| Property | Value |

| Appearance | Clear, colorless liquid[5] |

| Odor | Fruity, oily, herbal, winey, pear, grape[2][5][6] |

| Boiling Point | 211 - 215 °C at 760 mmHg[2][5][6] |

| Flash Point | 81.01 - 82.9 °C (Tag Closed Cup)[2][6][7] |

| Density | 0.87 - 0.875 g/cm³[5][7] |

| Vapor Pressure | 0.1288 hPa @ 20°C; 0.1997 hPa @ 25°C (estimated)[2] |

| Refractive Index | 1.425[7] |

| Solubility | Insoluble in water; Soluble in ethanol[2][6][8] |

| logP (Octanol/Water Partition Coefficient) | 3.7 - 4.196 (estimated)[2][6] |

Chemical and Safety Properties

Understanding the chemical reactivity and safety profile is essential for safe handling and storage.

| Property | Description |

| Stability | Stable under normal conditions of use, storage, and transport.[5] |

| Reactivity | Non-reactive under normal conditions. Avoid strong oxidizing agents.[5] |

| Hazardous Decomposition | Under normal conditions of storage and use, hazardous decomposition products should not be produced.[5] |

| Hazard Statements | H227 (Combustible liquid), H303 (May be harmful if swallowed), H315 (Causes skin irritation), H316 (Causes mild skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[4][5] |

| Signal Word | Warning[4] |

| Storage | Store in a well-ventilated, dry, and cool place in a tightly closed container.[4][9] |

Experimental Protocols

The determination of the physical and chemical properties of a substance like 2-Ethylhexyl propionate follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

| Property | Standard Methodology (OECD Guideline) | Brief Protocol Description |

| Boiling Point | OECD Guideline 103 [9][10][11] | This guideline describes several methods, including the ebulliometer, dynamic method, and distillation method.[9][11] The principle involves heating the liquid and determining the temperature at which its vapor pressure equals the atmospheric pressure. For the distillation method, the substance is distilled, and the temperature of the vapor is recorded. |

| Flash Point | Pensky-Martens Closed Cup Tester (e.g., ASTM D93) | The substance is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the vapors ignite.[12] |

| Density | OECD Guideline 109 [13][14][15] | This guideline includes methods like the oscillating densitometer and the pycnometer method.[13][14] The pycnometer method involves determining the mass of a known volume of the liquid at a specific temperature. The density is calculated by dividing the mass by the volume.[12] |

| Vapor Pressure | OECD Guideline 104 [4][16] | Methods such as the static method, dynamic method, or gas saturation method are described.[4][16] The static method involves introducing the substance into a vacuum and measuring the equilibrium pressure at a constant temperature.[17] |

| Water Solubility | OECD Guideline 105 [18][19][20] | For substances with low solubility, the column elution method is used. For others, the flask method is common.[18][19] In the flask method, the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically. |

| Partition Coefficient (n-octanol/water) | OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method) [2][21][22] | The Shake Flask Method involves dissolving the substance in a mixture of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21] The HPLC method estimates the partition coefficient based on the retention time on a reverse-phase column.[22] |

Mandatory Visualizations

As a compound primarily used in industrial applications, 2-Ethylhexyl propionate is not typically involved in biological signaling pathways. Therefore, diagrams illustrating its synthesis and a general experimental workflow for its characterization are provided below.

Caption: Fischer Esterification synthesis of 2-Ethylhexyl Propionate.

Caption: Workflow for the characterization of 2-Ethylhexyl Propionate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. etamu.edu [etamu.edu]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. consilab.de [consilab.de]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

The Solubility Profile of 2-Ethylhexyl Propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl propionate (CAS No. 6293-37-4), an ester of 2-ethylhexanol and propionic acid, is a versatile organic compound with significant applications across various industries, including plastics, cosmetics, and potentially as a specialty excipient in pharmaceutical formulations. Its efficacy in these roles is intrinsically linked to its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl propionate, presenting quantitative data, outlining experimental methodologies for solubility determination, and illustrating the practical implications of its solubility through logical workflow diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties.

Introduction

2-Ethylhexyl propionate is a branched-chain ester characterized by its high boiling point, low volatility, and excellent compatibility with many organic materials. These properties make it an effective plasticizer, solvent, and fragrance carrier. In the context of drug development, understanding the solubility of such esters is crucial for formulation science, particularly in the development of non-aqueous topical and parenteral drug delivery systems. An ester's ability to dissolve active pharmaceutical ingredients (APIs) and its miscibility with other excipients are key factors in creating stable and effective drug products. This guide synthesizes available data on the solubility of 2-Ethylhexyl propionate to aid in its evaluation for various scientific and industrial applications.

Physicochemical Properties of 2-Ethylhexyl Propionate

A foundational understanding of the physicochemical properties of 2-Ethylhexyl propionate is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 6293-37-4 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 214.00 to 215.00 °C @ 760.00 mm Hg (est.) | [3] |

| Flash Point | 82.9 °C (est.) | [3] |

| logP (o/w) | 4.196 (est.) | [3] |

| Solubility in Water | 12.56 mg/L @ 25 °C (est.) | [3] |

Quantitative Solubility Data

The solubility of 2-Ethylhexyl propionate has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative overview of its solubility profile. Esters with longer hydrocarbon chains, like 2-Ethylhexyl propionate, generally exhibit lower solubility in water and greater solubility in organic solvents.[4]

Table 1: Solubility of 2-Ethylhexyl Propionate in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Solvent Class |

| Alcohols | ||

| Ethanol | 13492.83 | Polar Protic |

| Methanol | 12015.24 | Polar Protic |

| Isopropanol | 11827.56 | Polar Protic |

| n-Propanol | 9935.9 | Polar Protic |

| n-Butanol | 8592.17 | Polar Protic |

| Isobutanol | 7864.53 | Polar Protic |

| sec-Butanol | 9621.75 | Polar Protic |

| tert-Butanol | 11699.18 | Polar Protic |

| n-Pentanol | 5878.57 | Polar Protic |

| Isopentanol | 7595.33 | Polar Protic |

| n-Hexanol | 5751.06 | Polar Protic |

| n-Heptanol | 2161.29 | Polar Protic |

| n-Octanol | 2263.34 | Polar Protic |

| Ketones | ||

| Acetone | 15172.82 | Polar Aprotic |

| 2-Butanone (MEK) | 10162.49 | Polar Aprotic |

| Cyclohexanone | 12760.6 | Polar Aprotic |

| MIBK | 4508.88 | Polar Aprotic |

| Esters | ||

| Ethyl Acetate | 11046.94 | Polar Aprotic |

| Methyl Acetate | 7032.93 | Polar Aprotic |

| n-Propyl Acetate | 7131.1 | Polar Aprotic |

| Isopropyl Acetate | 7028.09 | Polar Aprotic |

| n-Butyl Acetate | 9671.59 | Polar Aprotic |

| Isobutyl Acetate | 3786.43 | Polar Aprotic |

| n-Pentyl Acetate | 4793.69 | Polar Aprotic |

| Ethers | ||

| Diethyl Ether | 11300.79 | Nonpolar |

| Tetrahydrofuran (THF) | 10769.96 | Polar Aprotic |

| 1,4-Dioxane | 9456.8 | Polar Aprotic |

| MTBE | 11800.89 | Nonpolar |

| Hydrocarbons | ||

| n-Hexane | 1943.7 | Nonpolar |

| Cyclohexane | 2550.72 | Nonpolar |

| n-Heptane | 722.05 | Nonpolar |

| Toluene | 3366.06 | Nonpolar |

| o-Xylene | 1840.33 | Nonpolar |

| m-Xylene | 1926.28 | Nonpolar |

| p-Xylene | 2784.51 | Nonpolar |

| Ethylbenzene | 1984.53 | Nonpolar |

| Chlorinated Solvents | ||

| Chloroform | 15761.77 | Nonpolar |

| Dichloromethane | 14720.63 | Polar Aprotic |

| 1,2-Dichloroethane | 9651.22 | Polar Aprotic |

| Tetrachloromethane | 2743.88 | Nonpolar |

| Chlorobenzene | 5042.96 | Nonpolar |

| Other Solvents | ||

| Acetonitrile | 10723.08 | Polar Aprotic |

| Dimethylformamide (DMF) | 7624.74 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7318.46 | Polar Aprotic |

| N-Methyl-2-pyrrolidone (NMP) | 4842.67 | Polar Aprotic |

| Acetic Acid | 5849.35 | Polar Protic |

| Propionic Acid | 4776.4 | Polar Protic |

| Ethylene Glycol | 526.91 | Polar Protic |

| Propylene Glycol | 1181.66 | Polar Protic |

| 2-Ethoxyethanol | 4493.87 | Polar Protic |

| 2-Methoxyethanol | 6496.27 | Polar Protic |

| 2-Propoxyethanol | 5686.61 | Polar Protic |

| 2-Butoxyethanol | 3092.53 | Polar Protic |

| Transcutol | 10901.73 | Polar Protic |

Note: All data is sourced from a single database and should be considered as indicative. Experimental verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

The quantitative determination of ester solubility in organic solvents typically involves the gravimetric method, which is based on the isothermal saturation of the solvent with the solute. Below is a generalized protocol that can be adapted for 2-Ethylhexyl propionate.

Protocol: Isothermal Saturation Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Ethylhexyl propionate (solute) to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a thermostatically controlled water bath are recommended.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the undissolved solute from the saturated solution.

-

-

Sampling:

-

Carefully extract a known volume or mass of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

-

Solvent Evaporation:

-

Transfer the sampled supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile 2-Ethylhexyl propionate).

-

-

Quantification:

-

Once the solvent is completely evaporated, weigh the container with the remaining solute residue.

-

The mass of the dissolved 2-Ethylhexyl propionate is determined by subtracting the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/L or mg/mL).

-

-

Replicates and Controls:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank control with the solvent alone to account for any non-volatile impurities.

-

Applications and the Role of Solubility

The solubility of 2-Ethylhexyl propionate is a critical determinant of its function in various applications.

Plasticizer in Polymer Formulations

As a plasticizer, 2-Ethylhexyl propionate is incorporated into polymer matrices, most notably PVC, to increase flexibility, workability, and durability.[5][6] Its primary function is to embed itself between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[7][8] This process is fundamentally dependent on the solubility and miscibility of the ester within the polymer matrix.

Emollient and Solvent in Cosmetic Formulations

In the cosmetics industry, 2-Ethylhexyl propionate can function as an emollient, providing a smooth and soft feel to the skin, and as a solvent for other ingredients in the formulation, such as fragrances and active compounds.[9] Its solubility in a wide range of oils and other cosmetic ingredients is essential for creating stable and aesthetically pleasing products.

Potential in Drug Delivery Systems

While not extensively documented, esters like 2-Ethylhexyl propionate have potential applications in drug delivery systems, particularly for topical and transdermal formulations. Its solvent properties could be leveraged to dissolve lipophilic APIs, enhancing their permeation through the skin. Furthermore, its use as a plasticizer in medical-grade polymers, such as those used in drug-eluting devices or transdermal patches, is an area of interest. For instance, related phthalate esters are used as plasticizers in PVC-based medical devices.[10] The development of self-emulsifying drug delivery systems (SEDDS) also relies on the careful selection of oils and solvents to ensure the drug remains in solution upon dilution in physiological fluids.[11]

Conclusion

2-Ethylhexyl propionate exhibits a broad range of solubility in common organic solvents, making it a highly effective and versatile compound for numerous industrial applications. Its high solubility in alcohols, ketones, and esters, coupled with moderate to good solubility in hydrocarbons and chlorinated solvents, underpins its use as a plasticizer and cosmetic ingredient. For drug development professionals, this solubility profile suggests its potential as a non-aqueous solvent or excipient in formulations for poorly water-soluble drugs. The data and protocols presented in this guide offer a solid foundation for further investigation and application of 2-Ethylhexyl propionate in scientific research and product development. It is recommended that the provided solubility data be experimentally verified for any critical applications, especially in the pharmaceutical field where excipient-API compatibility is paramount.

References

- 1. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-ethylhexyl ester [webbook.nist.gov]

- 3. 2-octyl propionate, 6293-37-4 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scribd.com [scribd.com]

- 6. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]

- 7. hallstarindustrial.com [hallstarindustrial.com]

- 8. m.youtube.com [m.youtube.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Ethylhexyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethylhexyl propionate (C11H22O2), a widely used ester in various industrial applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for compound identification, quality control, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 2-Ethylhexyl propionate, both ¹H and ¹³C NMR provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Ethylhexyl propionate exhibits characteristic chemical shifts and splitting patterns for the ethyl and 2-ethylhexyl moieties.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylhexyl Propionate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.00 | d | 2H | -O-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~2.29 | q | 2H | -O₂C-CH₂-CH₃ |

| ~1.55 | m | 1H | -O-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~1.2-1.4 | m | 8H | -CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~1.13 | t | 3H | -O₂C-CH₂-CH₃ |

| ~0.8-0.9 | m | 6H | -CH(CH₂CH₃)(CH₂)₃CH₃ |

Note: Predicted values based on typical ester chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylhexyl Propionate

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester carbonyl) |

| ~67 | -O-CH₂- |

| ~39 | -CH- |

| ~30 | -CH₂- (butyl chain) |

| ~29 | -CH₂- (butyl chain) |

| ~27 | -CH₂- (propionate) |

| ~24 | -CH₂- (ethyl group on hexyl) |

| ~23 | -CH₂- (butyl chain) |

| ~14 | -CH₃ (terminal methyl of hexyl) |

| ~11 | -CH₃ (ethyl group on hexyl) |

| ~9 | -CH₃ (propionate) |

Note: Predicted values. Actual chemical shifts can be influenced by the solvent and instrument parameters.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A small amount of 2-Ethylhexyl propionate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Ethylhexyl propionate is characterized by strong absorptions corresponding to the ester functional group.

Table 3: IR Spectroscopic Data for 2-Ethylhexyl Propionate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2860 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester carbonyl) |

| ~1460 | Medium | C-H bending (alkane) |

| ~1380 | Medium | C-H bending (alkane) |

| ~1180 | Strong | C-O stretching (ester) |

Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid 2-Ethylhexyl propionate can be readily obtained using the following method:

-

Sample Preparation: As a neat liquid, a single drop of 2-Ethylhexyl propionate is placed between two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr). The plates are then gently pressed together to form a thin liquid film.

-

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Ethylhexyl Propionate

| m/z | Relative Intensity | Possible Fragment |

| 186 | Low | [M]⁺ (Molecular ion) |

| 113 | Moderate | [CH₃CH₂C(O)OCH₂CH(CH₂CH₃)]⁺ |

| 85 | High | [CH(CH₂CH₃)(CH₂)₃CH₃]⁺ |

| 57 | Very High | [C₄H₉]⁺ (butyl fragment) |

| 29 | High | [CH₃CH₂]⁺ (ethyl fragment) |

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like 2-Ethylhexyl propionate.

-

Sample Introduction: A diluted solution of 2-Ethylhexyl propionate in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and separated from other components on a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Ethylhexyl propionate.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethylhexyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Ethylhexyl propionate. Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to predict its behavior. It further outlines detailed experimental protocols for the determination of its thermal properties.

Introduction to 2-Ethylhexyl Propionate

2-Ethylhexyl propionate (2-EHP) is an organic ester with a variety of industrial applications. Understanding its thermal stability is crucial for safe handling, storage, and processing at elevated temperatures. This guide details the expected decomposition pathways and provides the methodology to empirically determine its thermal characteristics.

Predicted Thermal Stability and Decomposition Pathway

Based on the principles of ester pyrolysis, 2-Ethylhexyl propionate is expected to be stable under normal storage conditions. However, at elevated temperatures, it is predicted to undergo thermal decomposition.

Predicted Onset of Decomposition

Decomposition Mechanism: Intramolecular Elimination (Ei)

For esters possessing a β-hydrogen on the alkyl group, the primary thermal decomposition pathway is a unimolecular, intramolecular elimination (Ei) reaction, also known as a thermal syn-elimination.[1][2] This concerted reaction proceeds through a cyclic six-membered transition state, yielding a carboxylic acid and an alkene.[2]

In the case of 2-Ethylhexyl propionate, the decomposition is expected to yield propanoic acid and 2-ethyl-1-hexene. This reaction is stereospecific, requiring a syn-periplanar arrangement of the β-hydrogen and the ester group.

The proposed decomposition pathway is illustrated in the diagram below:

Caption: Proposed Ei decomposition pathway for 2-Ethylhexyl propionate.

Quantitative Data Summary (Predicted and Analogous Compounds)

The following table summarizes the expected and known thermal properties of 2-Ethylhexyl propionate and a structurally similar compound.

| Property | 2-Ethylhexyl Propionate (Predicted/Estimated) | 2-Ethylhexyl Acetate (Reference) |

| Decomposition Onset (TGA, inert atm.) | Estimated > 250 °C | No specific data found |

| Autoignition Temperature | Not found | > 268 °C |

| Primary Decomposition Products | Propanoic Acid, 2-Ethyl-1-hexene | Acetic Acid, 2-Ethyl-1-hexene |

Experimental Protocols

To definitively determine the thermal stability and decomposition products of 2-Ethylhexyl propionate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of 2-Ethylhexyl propionate into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis: Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal decomposition and to identify any phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Ethylhexyl propionate into a hermetically sealed aluminum pan to prevent volatilization before decomposition. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to a temperature slightly above the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis: Identify and integrate exothermic or endothermic peaks to determine the enthalpy of decomposition (ΔHdecomp).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small, accurately known amount of 2-Ethylhexyl propionate is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature within the decomposition range identified by TGA (e.g., 300-400 °C).

-

Atmosphere: Inert (Helium).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.

-

Temperature Program: An appropriate temperature program to separate the expected products (e.g., start at 40 °C, ramp to 250 °C).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

-

-

Data Analysis: Identify the eluting compounds by comparing their mass spectra to a reference library (e.g., NIST).

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

While direct experimental data on the thermal decomposition of 2-Ethylhexyl propionate is scarce, a comprehensive understanding of its likely behavior can be derived from the established principles of ester pyrolysis. The primary decomposition mechanism is expected to be an Ei elimination, yielding propanoic acid and 2-ethyl-1-hexene. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its thermal stability and the confirmation of its decomposition products, which is essential for its safe and effective use in various applications.

References

Unraveling the Photodegradation of 2-Ethylhexyl Propionate: A Technical Guide Based on Analogous Compounds

Disclaimer: Direct experimental studies on the photodegradation pathways of 2-Ethylhexyl propionate are not extensively available in peer-reviewed literature. This technical guide synthesizes information from studies on structurally similar compounds, namely other 2-ethylhexyl esters like 2-ethylhexyl 4-methoxycinnamate (EHMC) and Di(2-ethylhexyl) phthalate (DEHP), as well as simpler propionate esters, to propose plausible degradation pathways and experimental methodologies. The presented information serves as a foundational resource for researchers and professionals in drug development and environmental science.

Introduction

2-Ethylhexyl propionate is an ester commonly used in various industrial applications, including as a solvent and fragrance ingredient. Its presence in products that may be exposed to sunlight necessitates an understanding of its photochemical fate. Photodegradation, the breakdown of molecules by light, is a critical process that determines the environmental persistence and potential transformation products of a compound. This guide explores the likely photodegradation pathways of 2-Ethylhexyl propionate, drawing parallels from the established photochemical behavior of analogous esters.

The primary mechanisms of photodegradation for organic compounds like 2-Ethylhexyl propionate include direct photolysis, where the molecule itself absorbs photons, and indirect photodegradation, which is mediated by photosensitized reactions involving other substances in the environment, such as reactive oxygen species (ROS).

Proposed Photodegradation Pathways

Based on the photochemistry of esters, two primary pathways are proposed for the photodegradation of 2-Ethylhexyl propionate:

Pathway 1: Ester Bond Cleavage

The most probable initial step in the photodegradation of 2-Ethylhexyl propionate is the cleavage of the ester bond. This can occur through two main mechanisms:

-

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the oxygen atom, or the bond between the carbonyl group and the alpha-carbon of the propionyl group. This would lead to the formation of a 2-ethylhexyloxy radical and a propionyl radical, or an ethyl radical and a 2-ethylhexyl formate radical, respectively. These radical species are highly reactive and would quickly undergo further reactions with oxygen or other molecules to form a variety of smaller, more oxidized products.

-

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the gamma-carbon of the 2-ethylhexyl group by the excited carbonyl oxygen. This leads to the formation of an enol and an alkene. For 2-Ethylhexyl propionate, this would result in the formation of propanoic acid and 2-ethyl-1-hexene.

Pathway 2: Oxidation of the Alkyl Chains

In the presence of photosensitizers and oxygen, indirect photodegradation can occur. This typically involves the formation of highly reactive species like hydroxyl radicals (•OH), which can attack the alkyl chains of the 2-Ethylhexyl propionate molecule. This would lead to the formation of various hydroxylated and carbonylated derivatives, followed by further oxidation and potential cleavage of the carbon-carbon bonds within the alkyl chains.

The following diagram illustrates these proposed primary degradation pathways.

Quantitative Data from Analogous Compounds

While specific kinetic data for 2-Ethylhexyl propionate is unavailable, the following table summarizes photodegradation data for structurally related compounds to provide a comparative context.

| Compound | Experimental Conditions | Key Findings | Reference |

| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | UV irradiation (200-400 nm) in aqueous solution with acetonitrile co-solvent. | Followed first-order kinetics. Formation of oxidized and hydroxylated isomers. | |

| Di(2-ethylhexyl) phthalate (DEHP) | UV irradiation in aqueous solution. | Maximum removal efficiency of 43% with UV alone. | [1] |

| 2,4-D 2-ethylhexyl ester (2,4-D-EHE) | Natural sunlight in aqueous pH 5 buffer. | Reported to be relatively stable to light. | [2] |

Experimental Protocols

To investigate the photodegradation of 2-Ethylhexyl propionate, a standardized experimental protocol is essential. The following methodology is a composite based on common practices for studying the photolysis of organic compounds in aqueous systems.

1. Materials and Reagents:

-

2-Ethylhexyl propionate (high purity)

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile or other suitable co-solvent (if needed for solubility)

-

Photoreactor equipped with a specific light source (e.g., mercury lamp, xenon lamp)

-

Quartz tubes or cells for sample irradiation

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for identification of volatile degradation products

-

pH meter and buffers

2. Sample Preparation:

-

Prepare a stock solution of 2-Ethylhexyl propionate in the chosen co-solvent.

-

Prepare aqueous solutions of 2-Ethylhexyl propionate at the desired concentration by diluting the stock solution in high-purity water. The final concentration of the co-solvent should be kept to a minimum.

-

Adjust the pH of the solutions to the desired value using appropriate buffers.

-

Transfer the solutions to quartz reaction vessels.

3. Irradiation Procedure:

-

Place the quartz vessels containing the sample solutions into the photoreactor.

-

Maintain a constant temperature during the experiment using a cooling system.

-

Irradiate the samples for a defined period.

-

Collect samples at specific time intervals.

-

For control experiments, run parallel samples in the dark to assess hydrolysis or other non-photochemical degradation.

4. Analytical Procedure:

-

Analyze the collected samples by HPLC to quantify the remaining concentration of 2-Ethylhexyl propionate. This will allow for the determination of the degradation kinetics.

-

To identify the degradation products, analyze the samples using LC-MS/MS or GC-MS. Comparison of mass spectra with libraries and standards will be necessary for structural elucidation.

The following diagram outlines the general experimental workflow.

Conclusion

While direct experimental data on the photodegradation of 2-Ethylhexyl propionate is sparse, a scientifically grounded understanding of its likely photochemical fate can be constructed by examining the behavior of structurally analogous esters. The proposed pathways, involving ester bond cleavage and alkyl chain oxidation, provide a solid foundation for future experimental investigations. The detailed experimental protocol outlined in this guide offers a robust framework for researchers to systematically study the photodegradation kinetics and identify the transformation products of 2-Ethylhexyl propionate, thereby filling a critical knowledge gap in environmental and materials science. Such studies are imperative for a comprehensive risk assessment and the development of more environmentally benign alternatives.

References

Hydrolytic Stability of 2-Ethylhexyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylhexyl propionate (CAS No. 6293-37-4) is an ester of propionic acid and 2-ethylhexanol.[1] Its applications span various industries, including its use as a fragrance ingredient and in the formulation of various consumer products.[2][3] For applications where contact with aqueous media is anticipated, particularly in the pharmaceutical and drug development sectors, understanding the hydrolytic stability of this compound is of paramount importance. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters and can impact the efficacy, safety, and shelf-life of a product.

This guide details the expected hydrolytic behavior of 2-Ethylhexyl propionate, provides a standardized experimental protocol for its stability assessment based on OECD guidelines, and discusses analytical methods for the quantification of the parent compound and its degradation products.

Hydrolysis Reaction Pathway

The hydrolysis of 2-Ethylhexyl propionate involves the cleavage of the ester bond to yield its constituent carboxylic acid and alcohol. The reaction can be catalyzed by either acid or base.[4]

Expected Degradation Products:

-

Propionic Acid (CAS No. 79-09-4)

-

2-Ethylhexanol (CAS No. 104-76-7)

The overall reaction is depicted in the following diagram:

Quantitative Data on Hydrolytic Stability

As of the date of this publication, specific experimental data on the rate of hydrolysis (e.g., half-life, rate constants) for 2-Ethylhexyl propionate under various pH and temperature conditions are not publicly available. However, data for a structurally similar compound, 2-ethylhexyl acetate, indicates that it is hydrolytically stable. A study summary from the US EPA reported a half-life of > 1 year at 25°C across pH 4, 7, and 9 for 2-ethylhexyl acetate.[5] Given the structural similarity, 2-Ethylhexyl propionate is also expected to exhibit high hydrolytic stability.

For a definitive assessment, experimental testing is required. The following table summarizes the expected stability based on the analog data.

| pH | Temperature (°C) | Half-life (t₁/₂) (2-Ethylhexyl acetate) | Expected Stability of 2-Ethylhexyl propionate |

| 4 | 25 | > 1 year[5] | High |

| 7 | 25 | > 1 year[5] | High |

| 9 | 25 | > 1 year[5] | High |

Table 1: Hydrolytic Stability Data for a Structural Analog and Expected Stability

Experimental Protocol for Hydrolytic Stability Assessment (Based on OECD Guideline 111)

The internationally recognized standard for assessing the hydrolytic stability of chemicals is the OECD Test Guideline 111: Hydrolysis as a Function of pH.[6][7] This protocol is designed to determine the rate of abiotic hydrolysis of a test substance in sterile aqueous buffer solutions at environmentally relevant pH values.

Principle of the Test

The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark.[7] The concentration of the test substance and its hydrolysis products are monitored over time to determine the rate of hydrolysis.

Materials and Reagents

-

2-Ethylhexyl propionate (of known purity)

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Acetonitrile or other suitable organic solvent (for stock solution preparation)

-

Reference standards for 2-Ethylhexyl propionate, propionic acid, and 2-ethylhexanol

-

High-purity water

-

Appropriate analytical equipment (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Experimental Workflow

The following diagram illustrates the general workflow for a hydrolytic stability study according to OECD 111.

Test Procedure

-

Preliminary Test: A preliminary test is conducted at 50°C for 5 days to quickly assess the stability of the substance. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing at lower temperatures may not be necessary.[7]

-

Main Study:

-

Prepare a stock solution of 2-Ethylhexyl propionate in a suitable water-miscible solvent.

-

Add a small volume of the stock solution to the sterile buffer solutions to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.[7]

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At appropriate time intervals, withdraw aliquots from each test solution.

-

Analyze the aliquots for the concentration of 2-Ethylhexyl propionate and its hydrolysis products, propionic acid and 2-ethylhexanol.

-

Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurate results. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for the simultaneous determination of 2-Ethylhexyl propionate and its volatile degradation products.

-

Sample Preparation: Liquid-liquid extraction of the aqueous samples with a suitable organic solvent (e.g., diethyl ether, hexane) may be necessary to concentrate the analytes and make them compatible with the GC system.

-

GC-FID Conditions (Illustrative):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5) is typically used for separating esters and alcohols.

-

Injector and Detector Temperature: Typically set around 250°C.

-